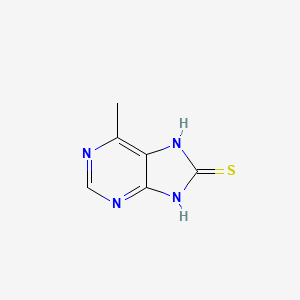
1-(5-Nitrofuran-2-YL)-3-piperidin-1-ylpropan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of NSC 6489 involves the synthesis of silicon-based compounds, which are then integrated into a Monolithic Microwave Integrated Circuit. The process typically includes the following steps:
Silicon Wafer Preparation: High-purity silicon wafers are prepared as the substrate.
Doping: The silicon wafers are doped with impurities to modify their electrical properties.
Oxidation: A layer of silicon dioxide is grown on the surface of the wafer.
Photolithography: Patterns are transferred onto the wafer using a photolithographic process.
Etching: The unwanted silicon dioxide is etched away to create the desired circuit patterns.
Deposition: Various materials are deposited onto the wafer to form the circuit components.
Packaging: The completed circuits are packaged in a 3-pin SOT89 plastic, low thermal resistance, SMD package.
Industrial Production Methods
Industrial production of NSC 6489 follows similar steps but on a larger scale, with automation and quality control measures to ensure consistency and reliability. The process involves high-precision equipment and cleanroom environments to prevent contamination.
化学反応の分析
Types of Reactions
NSC 6489 primarily undergoes reactions typical of silicon-based compounds, including:
Oxidation: Silicon can form silicon dioxide when exposed to oxygen.
Reduction: Silicon dioxide can be reduced back to silicon using reducing agents.
Substitution: Silicon atoms can be substituted with other elements to modify the properties of the compound.
Common Reagents and Conditions
Oxidation: Oxygen or ozone at high temperatures.
Reduction: Hydrogen or carbon monoxide at high temperatures.
Substitution: Various halogens or other elements under controlled conditions.
Major Products Formed
Oxidation: Silicon dioxide.
Reduction: Pure silicon.
Substitution: Silicon halides or other silicon-based compounds.
科学的研究の応用
NSC 6489 has a wide range of applications in scientific research, including:
Chemistry: Used as a component in various chemical reactions and processes.
Biology: Utilized in the development of biosensors and other biological devices.
作用機序
The mechanism of action of NSC 6489 involves its ability to amplify signals in electronic circuits. It operates by using a resistive feedback Darlington configuration, which provides large bandwidth with high accuracy. The internal matching circuits ensure efficient signal transmission and minimal loss .
類似化合物との比較
Similar Compounds
BGA6289: Another MMIC wideband medium power amplifier with similar properties.
BGA6589: A variant with slightly different specifications and applications.
Uniqueness
NSC 6489 stands out due to its specific configuration and packaging, which provide high thermal resistance and efficient performance in a wide range of applications. Its unique combination of properties makes it a valuable component in various high-tech industries.
特性
CAS番号 |
51415-03-3 |
|---|---|
分子式 |
C12H17ClN2O4 |
分子量 |
288.73 g/mol |
IUPAC名 |
1-(5-nitrofuran-2-yl)-3-piperidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C12H16N2O4.ClH/c15-10(6-9-13-7-2-1-3-8-13)11-4-5-12(18-11)14(16)17;/h4-5H,1-3,6-9H2;1H |
InChIキー |
HOWUSTZLPGQWRL-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCC(=O)C2=CC=C(O2)[N+](=O)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-[3-(2-pyrrolidin-1-ylethyl)phenyl]triazol-4-yl]-1H-indazole](/img/structure/B12642499.png)
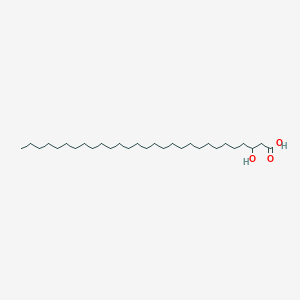
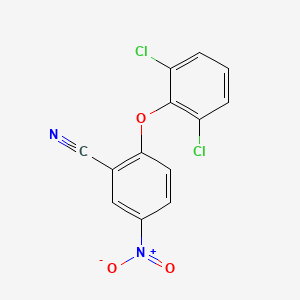
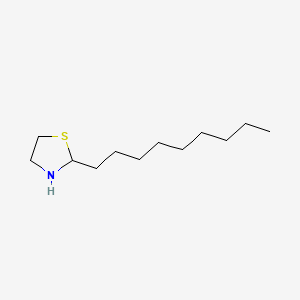

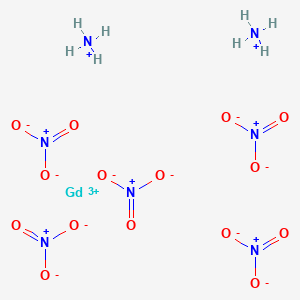


![butanedioic acid;6-[4-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12642568.png)

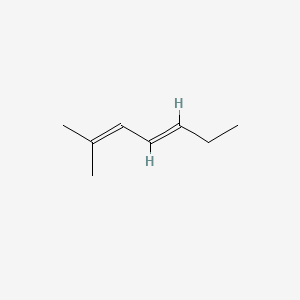
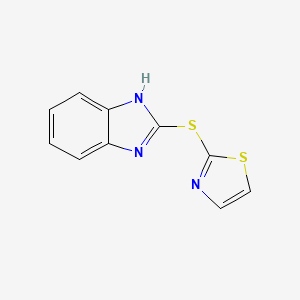
![benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol](/img/structure/B12642590.png)
